molecular formula C19H15ClF4N2O3 B2631926 methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396555-93-3

methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2631926
CAS No.: 1396555-93-3
M. Wt: 430.78
InChI Key: XFUBVKVXYFFSBB-UHFFFAOYSA-N
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Description

Methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a chloro substituent, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate isoquinoline derivative, which is then subjected to a series of functional group transformations. Key steps may include:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Acylation: Formation of amides through acylation reactions.

    Halogenation: Introduction of chloro and fluoro substituents using halogenating agents.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Component in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the carbamoyl group may participate in hydrogen bonding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chloro substituent instead of fluoro.

    Methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromo substituent.

Uniqueness

The presence of both fluoro and trifluoromethyl groups in methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique electronic properties, making it particularly valuable in applications requiring high metabolic stability and strong binding interactions.

Properties

IUPAC Name

methyl 1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF4N2O3/c1-29-18(28)26-7-6-10-2-4-12(21)9-13(10)16(26)17(27)25-15-8-11(19(22,23)24)3-5-14(15)20/h2-5,8-9,16H,6-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUBVKVXYFFSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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